molecular formula C13H12BFO3 B1340522 (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072951-62-2

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1340522
CAS No.: 1072951-62-2
M. Wt: 246.04 g/mol
InChI Key: OGVHSTHPCKWLSC-UHFFFAOYSA-N
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Description

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C₁₃H₁₂BFO₃ and a molecular weight of 246.04 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom in the benzyl group adds unique properties to this compound, making it valuable in various chemical applications.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols in the target molecules .

Mode of Action

The mode of action of 3-(3’-Fluorobenzyloxy)phenylboronic acid is likely to involve the formation of reversible covalent bonds with its targets. The boronic acid moiety in the compound can interact with diols in the target molecules, leading to changes in the target’s function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

The compound’s molecular weight (246042 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

The compound’s potential to form reversible covalent bonds with diols in target molecules suggests that it could modulate the function of these targets, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-(3’-Fluorobenzyloxy)phenylboronic acid could be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions is known to be influenced by the reaction conditions . Additionally, the compound’s Log Kow value, a measure of its lipophilicity, could influence its absorption and distribution in the body .

Biochemical Analysis

Biochemical Properties

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This interaction is crucial in the development of sensors and inhibitors for enzymes that contain diol groups. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active sites. These interactions can modulate the activity of the enzymes, making this compound a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can affect processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects are crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or lose biological activity. These metabolic pathways can influence the compound’s efficacy and toxicity in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, this compound may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of (3-fluorobenzyl) alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions: (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chlorinated counterparts. This fluorine substitution can also enhance the compound’s stability and binding affinity in biological systems, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

[3-[(3-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVHSTHPCKWLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584761
Record name {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-62-2
Record name B-[3-[(3-Fluorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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